molecular formula C11H17ClFNO B3086191 N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride CAS No. 1158568-96-7

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride

Cat. No.: B3086191
CAS No.: 1158568-96-7
M. Wt: 233.71 g/mol
InChI Key: AXCUGBJCBWUJFH-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride is a chemical compound that features a fluorobenzyl group attached to a methoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 3-methoxy-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The methoxypropanamine backbone contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the methoxypropanamine backbone.

    3-Methoxypropylamine: Contains the methoxypropanamine backbone but lacks the fluorobenzyl group.

Uniqueness

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride is unique due to the combination of the fluorobenzyl group and the methoxypropanamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10;/h3-6,13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUGBJCBWUJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158568-96-7
Record name Benzenemethanamine, 4-fluoro-N-(3-methoxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158568-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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